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Cat. No.: B11929479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Avenciguat is a novel soluble guanylate cyclase (sGC) activator being investigated for its

therapeutic potential in a variety of diseases, including those with fibrotic and inflammatory

components. Unlike sGC stimulators, Avenciguat can activate sGC independently of nitric

oxide (NO), which may be particularly beneficial in conditions of oxidative stress where NO

bioavailability is compromised. These application notes provide detailed protocols for the use of

Avenciguat in two common preclinical rodent models: bleomycin-induced fibrosis in mice and

the diabetic db/db mouse model.

Mechanism of Action: sGC-cGMP Signaling Pathway
Avenciguat directly activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide

(NO) signaling pathway. Activation of sGC leads to the conversion of guanosine triphosphate

(GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then

activate protein kinase G (PKG), which in turn phosphorylates various downstream targets,

leading to a cascade of cellular events including smooth muscle relaxation, vasodilation, and

anti-inflammatory, anti-proliferative, and anti-fibrotic effects.
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Avenciguat directly activates sGC to increase cGMP production.

Quantitative Data Summary
The following tables summarize the reported dosages and key findings of Avenciguat in
preclinical rodent models.

Table 1: Avenciguat Dosage in Bleomycin-Induced Fibrosis Mouse Model
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Parameter Details Reference

Rodent Model Adult female C57Bl/6 mice [1]

Inducing Agent
Bleomycin (subcutaneous

injection)
[1]

Avenciguat Doses 1, 3, and 10 mg/kg [1]

Route of Administration Oral (gavage) [1]

Frequency Twice daily [1]

Treatment Duration
6 weeks, initiated 4 weeks

post-bleomycin
[1]

Key Findings

- Reduced dermal thickness. -

Decreased myofibroblast

numbers and collagen

deposition. - Modulated

inflammatory and IFN-1

signaling pathways.

[1]

Table 2: Avenciguat Dosage in Diabetic db/db Mouse Model
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Parameter Details Reference

Rodent Model Diabetic db/db mice [2]

Disease Model Spontaneous type 2 diabetes [2]

Target Plasma Concentration 100 nM and 400 nM [2]

Achieved with Doses
30 mg/kg/day and 100

mg/kg/day (in chow)
[2]

Route of Administration Oral (mixed in chow) [2]

Treatment Duration
6 weeks (from 12 to 18 weeks

of age)
[2]

Key Findings

- Reduced blood HbA1c and

triglyceride levels. - Slowed the

progression of

glomerulosclerosis and liver

fibrosis. - In combination with

empagliflozin, further reduced

hyperglycemia.

[2]

Experimental Protocols
Protocol 1: Bleomycin-Induced Dermal and Pulmonary
Fibrosis in Mice
This protocol describes the induction of fibrosis using bleomycin and subsequent treatment

with Avenciguat.

Materials:

Avenciguat

Bleomycin sulfate

Sterile 0.9% sodium chloride (saline)
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Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

C57Bl/6 mice (female, adult)

Standard laboratory equipment for animal handling and dosing

Experimental Workflow:

Acclimatization (1 week)

Fibrosis Induction:
Subcutaneous Bleomycin Injections

(daily for 4 weeks)

Treatment Phase (6 weeks):
- Avenciguat (1, 3, 10 mg/kg, b.i.d., p.o.)

- Vehicle Control
- Positive Control (e.g., Nintedanib)

Endpoint Analysis:
- Dermal Thickness Measurement

- Histology (H&E, Masson's Trichrome)
- Hydroxyproline Assay

- Immunohistochemistry (α-SMA)
- RNA Sequencing

Click to download full resolution via product page

Workflow for the bleomycin-induced fibrosis model.

Procedure:

Acclimatization: House mice in a controlled environment for at least one week prior to the

start of the experiment.

Fibrosis Induction:
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Prepare a solution of bleomycin in sterile saline.

Administer daily subcutaneous injections of bleomycin to the shaved backs of the mice for

4 weeks. A control group should receive saline injections.

Treatment with Avenciguat:

Four weeks after the initiation of bleomycin injections, begin treatment with Avenciguat.

Prepare a suspension of Avenciguat in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose).

Administer Avenciguat orally via gavage twice daily at doses of 1, 3, and 10 mg/kg.

Include a vehicle control group and a positive control group (e.g., nintedanib).

Continue treatment for 6 weeks.

Endpoint Analysis:

At the end of the treatment period, euthanize the mice and collect skin and lung tissues.

Dermal Thickness: Measure the thickness of the skin at the injection site using a caliper.

Histology: Fix tissue samples in formalin, embed in paraffin, and section for Hematoxylin

and Eosin (H&E) and Masson's trichrome staining to assess tissue morphology and

collagen deposition.

Hydroxyproline Assay: Quantify the collagen content in skin and lung tissue homogenates

using a hydroxyproline assay kit.

Immunohistochemistry: Stain tissue sections for α-smooth muscle actin (α-SMA) to identify

myofibroblasts.

Gene Expression Analysis: Perform RNA sequencing on skin samples to evaluate

changes in gene expression related to fibrosis and inflammation.

Protocol 2: Avenciguat Treatment in Diabetic db/db Mice
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This protocol details the administration of Avenciguat through medicated chow to diabetic

db/db mice.

Materials:

Avenciguat

db/db mice (male) and their lean littermates (db/+)

Standard rodent chow

Equipment for mixing compounds into chow

Metabolic cages for urine collection

Standard laboratory equipment for blood collection and analysis

Experimental Workflow:

Acclimatization and Baseline Measurements
(up to 12 weeks of age)

Treatment Phase (6 weeks):
- Avenciguat in Chow (targeting 100 & 400 nM plasma levels)

- Control Chow
- Optional: Combination with other therapeutics

Bi-weekly Monitoring:
- Body Weight

- Blood Glucose
- Urinary Albumin Excretion

Endpoint Analysis (at 18 weeks of age):
- Plasma Avenciguat Levels

- HbA1c, Triglycerides
- Histology of Kidney and Liver
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Workflow for Avenciguat studies in db/db mice.

Procedure:

Animal Model and Acclimatization:

Use male db/db mice, which spontaneously develop type 2 diabetes. Use age-matched

db/+ mice as non-diabetic controls.

House the mice in a controlled environment and monitor their baseline characteristics

(body weight, blood glucose) until 12 weeks of age.

Preparation of Medicated Chow:

Calculate the required concentration of Avenciguat in the chow to achieve the target daily

doses of 30 and 100 mg/kg/day, which have been shown to correspond to plasma

concentrations of approximately 100 nM and 400 nM, respectively.[2] The calculation

should take into account the average daily food intake of the mice.

Thoroughly mix the calculated amount of Avenciguat with the powdered standard chow

and then form it into pellets.

Treatment:

At 12 weeks of age, start the mice on the medicated or control chow.

Provide the chow ad libitum for 6 weeks.

In-Life Monitoring:

Every two weeks, measure body weight, non-fasted blood glucose levels, and urinary

albumin excretion.

For urine collection, place the mice in metabolic cages for a defined period (e.g., 24

hours).
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Endpoint Analysis:

At the end of the 6-week treatment period (at 18 weeks of age), collect terminal blood and

tissue samples.

Plasma Analysis: Measure plasma levels of Avenciguat to confirm exposure. Analyze

blood for HbA1c and triglycerides.

Histopathology: Harvest kidneys and livers, fix in formalin, and process for histological

examination to assess glomerulosclerosis and liver fibrosis.

Conclusion
These application notes provide a framework for conducting in vivo rodent studies with

Avenciguat. The detailed protocols for the bleomycin-induced fibrosis model and the diabetic

db/db mouse model offer robust methods to evaluate the anti-fibrotic and metabolic effects of

this novel sGC activator. Researchers should adapt these protocols to their specific

experimental questions and adhere to all institutional animal care and use guidelines. The

provided data and methodologies will aid in the further preclinical characterization of

Avenciguat and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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